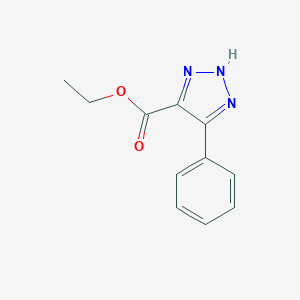

ethyl 5-phenyl-2H-triazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(12-14-13-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETSCCICZUIQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of the Ethyl 5 Phenyl 2h Triazole 4 Carboxylate Scaffold

Functional Group Interconversions at the Carboxylate Ester Moiety

The ethyl carboxylate group at the 4-position of the triazole ring is a versatile functional handle, enabling a variety of chemical transformations. These modifications are crucial for altering the molecule's physicochemical properties and for creating libraries of derivatives for further study. Key transformations include hydrolysis to the corresponding carboxylic acid and subsequent conversion into other esters or amides.

Hydrolysis to Carboxylic Acids

The conversion of ethyl 5-phenyl-2H-triazole-4-carboxylate to its corresponding carboxylic acid is a fundamental transformation, typically achieved through saponification. This reaction involves treating the ester with a base, such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or lithium hydroxide (LiOH), in a suitable solvent system like a mixture of water and an organic solvent (e.g., methanol, ethanol, or dioxane). The reaction proceeds by nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to the cleavage of the ester bond and formation of the carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final 5-phenyl-2H-triazole-4-carboxylic acid. mdpi.com This carboxylic acid derivative serves as a key intermediate for further functionalization, such as in amidation reactions. nih.gov

For instance, the saponification of a structurally related compound, ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, is performed in situ using potassium carbonate in a DMSO/water system. mdpi.com This highlights a common and effective method for this type of hydrolysis.

Table 1: Representative Conditions for Hydrolysis of Triazole Ethyl Esters

| Reactant | Base | Solvent(s) | Conditions | Product |

| Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | K₂CO₃ | DMSO/H₂O | Stirring at 40–50 °C, followed by cooling | 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid mdpi.com |

| Ethyl 5-phenyl-2H-triazole-4-carboxylate | NaOH/LiOH | EtOH/H₂O | Reflux or room temperature | 5-phenyl-2H-triazole-4-carboxylic acid |

Esterification and Amidation Reactions

The 5-phenyl-2H-triazole-4-carboxylic acid, obtained from hydrolysis, is a versatile precursor for synthesizing a wide range of esters and amides. Direct esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic catalysis.

More commonly, the carboxylic acid is first activated to facilitate reactions with weaker nucleophiles like amines. Standard coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be employed to mediate the formation of an amide bond between the triazole carboxylic acid and various primary or secondary amines. lookchemmall.comubaya.ac.id This approach allows for the synthesis of a diverse library of carboxamide derivatives. lookchemmall.com

Alternatively, amides can be formed by converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. This method was used to prepare derivatives of 5-amino-1,2,4-triazole-3-carboxylic acid. researchgate.net In some cases, direct ammonolysis of the ethyl ester by heating with an ammonia (B1221849) solution can also yield the primary amide. mdpi.com

A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, including amides and hydrazides, were synthesized from the corresponding carboxylic acid, demonstrating the broad applicability of these derivatization strategies. nih.gov

Modifications and Substituent Effects on the Phenyl and Triazole Ring Systems

Modifying the core phenyl and triazole rings is a primary strategy for tuning the electronic and steric properties of the molecule. These changes are typically introduced by using substituted starting materials in the initial synthesis of the triazole ring.

Introduction of Aromatic, Heteroaromatic, and Alkyl Substituents

The synthesis of the 1,2,3-triazole ring often involves a cycloaddition reaction between an azide (B81097) and an active methylene (B1212753) compound, such as a β-ketoester. The substituents on the final triazole scaffold are therefore determined by the choice of these precursors. For example, to introduce a substituent on the phenyl ring at the 5-position, a correspondingly substituted phenylacetylene (B144264) or related precursor would be used.

Similarly, to introduce substituents at other positions, different starting materials are required. For instance, the synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is achieved by reacting 1-azido-4-nitrobenzene (B1266194) with ethyl acetoacetate (B1235776) in the presence of a base like sodium methoxide (B1231860). nih.gov This reaction demonstrates how the choice of the azide (1-azido-4-nitrobenzene) and the β-ketoester (ethyl acetoacetate) directly dictates the substituents on the N1 and C5 positions of the triazole ring, respectively. nih.govresearchgate.net

Table 2: Synthesis of Substituted Triazoles from Various Precursors

| N1-Substituent Precursor | C5-Substituent Precursor | Product |

| 1-Azido-4-nitrobenzene nih.gov | Ethyl acetoacetate | Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate nih.gov |

| 4-Ethoxyphenyl azide mdpi.com | Ethyl 4,4-diethoxy-3-oxobutanoate | Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com |

| 4-Methoxyaniline-derived imine nih.gov | (Reacts with ethyl diazoacetate) | Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate nih.gov |

N-Substitution and Tautomerism Studies within the Triazole Core

For an unsubstituted 1,2,4-triazole (B32235), different tautomeric forms (1H, 2H, and 4H) can exist. However, the synthesis of 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles, such as the title compound, typically locks the molecule into a specific N-substituted regioisomer, precluding tautomerism. The position of the nitrogen substituent is determined by the synthetic route.

For example, in the base-catalyzed reaction between an aryl azide (Ar-N₃) and ethyl acetoacetate, the aryl group from the azide becomes the substituent at the N1 position of the resulting triazole ring. nih.gov A study on the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate from an imine and ethyl diazoacetate also yields a specifically N-substituted product. nih.gov

Alkylation of an existing triazole ring is another method to introduce N-substituents. However, this can lead to a mixture of regioisomers, as alkylation can occur at different nitrogen atoms within the ring. mdpi.com To achieve regioselectivity, methods such as using N-silyl derivatives of the triazole ester have been developed, which can direct the alkylation to a specific nitrogen atom. mdpi.com The synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives is an example where a specific heteroaromatic substituent is attached to the triazole nitrogen, resulting in a fixed tautomeric form. nih.gov

Synthesis of Triazole Carboxylate Hybrid Molecules and Conjugates

The ethyl 5-phenyl-2H-triazole-4-carboxylate scaffold is a valuable building block for constructing more complex hybrid molecules and conjugates. These larger molecules often combine the triazole core with other chemical moieties to create compounds with novel properties.

A common strategy for creating such hybrids is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction allows for the efficient linking of a triazole precursor (containing either an azide or an alkyne) to another molecule. For example, a series of thiazole-1,2,3-triazole hybrids were synthesized via a 1,3-dipolar cycloaddition reaction. ajgreenchem.com This involved reacting an alkyne-functionalized thiazole (B1198619) carboxylate with various substituted phenyl azides to create complex hybrid structures. ajgreenchem.com

Another approach involves synthesizing the triazole ring with a functional group that can be used for subsequent conjugation. Researchers have coupled different carboxylic acids to propargylamine (B41283) to create terminal alkynes, which are then used in click reactions to form triazole-phenol conjugates. ubaya.ac.id These methods highlight how the triazole carboxylate framework can be integrated into larger, multi-functional molecular architectures.

Computational and Theoretical Chemistry Studies on Ethyl 5 Phenyl 2h Triazole 4 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational efficiency in studying triazole derivatives. nih.govnauka-nanrk.kz

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G, researchers can calculate the molecule's equilibrium geometric parameters, including bond lengths, bond angles, and dihedral angles. nauka-nanrk.kznih.gov This process identifies the global minimum on the potential energy surface, which corresponds to the most stable conformer of the molecule in the gas phase. nih.gov For ethyl 5-phenyl-2H-triazole-4-carboxylate, this analysis would reveal the relative orientations of the phenyl ring, the triazole ring, and the ethyl carboxylate group, which are crucial for understanding its steric and electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net For example, calculations on a related compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, determined a HOMO-LUMO energy gap of 4.1589 eV. scispace.com Analysis of ethyl 5-phenyl-2H-triazole-4-carboxylate would involve mapping the electron density distribution of its HOMO and LUMO orbitals to identify the regions most likely to participate in electron donation and acceptance.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Triazole Compound Data presented is for 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione for methodological context.

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 4.1589 scispace.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting the reactive sites for both electrophilic and nucleophilic attacks. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.

Green: Represents regions with neutral potential.

For ethyl 5-phenyl-2H-triazole-4-carboxylate, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. Natural Bond Orbital (NBO) analysis further complements this by quantifying the charge distribution on each atom. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

In molecular docking studies involving ethyl 5-phenyl-2H-triazole-4-carboxylate, the compound would be treated as a ligand and docked into the active site of a specific biological target. The primary goals are to:

Identify the Binding Pose: Determine the most stable conformation of the ligand within the receptor's binding pocket.

Calculate Binding Affinity: Estimate the strength of the interaction, typically expressed as a binding energy score (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Analyze Intermolecular Interactions: Identify the specific non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. ajgreenchem.com

For instance, docking studies on similar 1,2,4-triazole (B32235) derivatives have been performed against various enzymes, including cyclooxygenases (COX) and cancer-related kinases, to explore their potential as anti-inflammatory or anticancer agents. zsmu.edu.uanih.gov Such analyses would reveal which amino acid residues in a target's active site interact with the phenyl ring, the triazole core, and the ethyl carboxylate moiety of the title compound, providing a rationale for its potential biological activity.

Table 2: Common Interactions in Ligand-Biomolecular Target Analysis

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar groups (like the phenyl ring) to associate in an aqueous environment, avoiding contact with water. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings (e.g., between the compound's phenyl ring and an aromatic amino acid residue like phenylalanine). ajgreenchem.com |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies published that focus solely on "ethyl 5-phenyl-2H-triazole-4-carboxylate" for the requested sections on Molecular Dynamics Simulations and the Prediction of Spectroscopic Parameters.

Research in computational chemistry, including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD), has been conducted on various other triazole derivatives. These studies investigate the electronic structure, stability, and spectroscopic properties of related compounds, such as different isomers or substituted versions of triazole carboxylates.

However, detailed research findings, data tables, and specific analyses pertaining to the dynamic behavior, stability, or theoretical spectroscopic parameters of ethyl 5-phenyl-2H-triazole-4-carboxylate are not present in the current body of published work. Therefore, it is not possible to provide a thorough and scientifically accurate article on the specific topics requested for this particular compound.

Academic Research into Biological Activities and Structure Activity Relationships Sar of Triazole Carboxylate Derivatives

Comprehensive Structure-Activity Relationship (SAR) Analysis for Triazole Carboxylate Scaffold Optimization

Elucidating the Influence of Ester Group Variations on Biological Activity

The nature of the ester group at the 4-position of the triazole ring can significantly impact the biological activity of the compound. Variations in the alkyl chain length and branching of the ester can influence factors such as lipophilicity, cell permeability, and interaction with biological targets. While direct comparative studies on a homologous series of alkyl esters of 5-phenyl-2H-triazole-4-carboxylate are not extensively documented in the reviewed literature, broader studies on related triazole derivatives provide valuable insights.

For instance, research on various triazole compounds has shown that modification of the ester group is a viable strategy for optimizing biological activity. researchgate.net In the context of antifungal agents, the ester group can be a key determinant of potency. While specific data on ethyl 5-phenyl-2H-triazole-4-carboxylate is limited, related studies on other triazole-based antifungals indicate that even minor changes to the ester moiety can lead to significant differences in antifungal efficacy. scielo.org.mx

The following table summarizes hypothetical variations in the ester group of 5-phenyl-2H-triazole-4-carboxylate and their potential impact on biological activity based on general principles of medicinal chemistry.

| Compound | Ester Group (R) | Expected Impact on Lipophilicity | Potential Influence on Biological Activity |

| Methyl 5-phenyl-2H-triazole-4-carboxylate | Methyl | Lower | May exhibit different cell permeability and target binding compared to the ethyl ester. |

| Ethyl 5-phenyl-2H-triazole-4-carboxylate | Ethyl | Baseline | Serves as a reference for SAR studies. |

| Propyl 5-phenyl-2H-triazole-4-carboxylate | Propyl | Higher | Increased lipophilicity could enhance membrane permeability, potentially leading to increased activity, up to a certain point (the "cut-off" effect). |

| Isopropyl 5-phenyl-2H-triazole-4-carboxylate | Isopropyl | Higher | Branching may affect metabolism and binding interactions differently than a straight chain. |

| Butyl 5-phenyl-2H-triazole-4-carboxylate | Butyl | Significantly Higher | Further increase in lipophilicity may lead to poor aqueous solubility and reduced bioavailability. |

It is important to note that these are generalized predictions, and the actual biological activity would need to be determined through experimental studies.

Impact of Aromatic and Heterocyclic Substituents on Potency and Selectivity

Studies on various 1,2,4-triazole (B32235) derivatives have demonstrated that the nature and position of substituents on the aryl group can significantly affect their antibacterial and antifungal activities. nih.gov For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby influencing its binding affinity to enzymes or receptors.

In the context of anticancer activity, research on novel 1,2,3-triazole derivatives has shown that different substituents on the phenyl ring can lead to varying levels of cytotoxicity against different cancer cell lines. nih.govresearchgate.net For instance, the presence of a p-tolyl group has been associated with significant activity in certain anticancer assays. researchgate.net

The following table presents a summary of how different aromatic and heterocyclic substituents at the 5-position of the ethyl triazole-4-carboxylate scaffold could influence its biological activity, based on findings from related studies.

| Compound | 5-Position Substituent | Potential Impact on Biological Activity | Reference |

| Ethyl 5-phenyl-2H-triazole-4-carboxylate | Phenyl | Baseline activity | N/A |

| Ethyl 5-(4-chlorophenyl)-2H-triazole-4-carboxylate | 4-Chlorophenyl | Electron-withdrawing groups like chlorine can enhance antimicrobial and anticancer activities. researchgate.net | researchgate.net |

| Ethyl 5-(4-methoxyphenyl)-2H-triazole-4-carboxylate | 4-Methoxyphenyl | Electron-donating groups may modulate activity, with effects being target-dependent. | nih.gov |

| Ethyl 5-(4-nitrophenyl)-2H-triazole-4-carboxylate | 4-Nitrophenyl | The strongly electron-withdrawing nitro group has been shown to be present in biologically active triazoles. researchgate.net | researchgate.net |

| Ethyl 5-(pyridin-2-yl)-2H-triazole-4-carboxylate | Pyridin-2-yl | The introduction of a nitrogen-containing heterocycle can alter solubility and hydrogen bonding capacity, potentially leading to novel biological activities. | nih.gov |

| Ethyl 5-(thiophen-2-yl)-2H-triazole-4-carboxylate | Thiophen-2-yl | Bioisosteric replacement of the phenyl ring with a thiophene (B33073) ring can impact activity and metabolic stability. | N/A |

Regioisomeric Effects on Biological Profiles

The synthesis of substituted triazoles can often lead to the formation of different regioisomers, and the specific arrangement of substituents on the triazole ring can have a profound effect on the biological profile of the molecule. For instance, in the synthesis of 1,2,4-triazoles, alkylation can occur at different nitrogen atoms, leading to the formation of three possible regioisomers. mdpi.com The regioselectivity of such reactions is a critical aspect of the synthetic strategy, as different regioisomers can exhibit distinct biological activities.

In the case of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne can yield a mixture of 1,4- and 1,5-disubstituted regioisomers. The use of catalysts, such as copper(I), can favor the formation of the 1,4-regioisomer. researchgate.net The biological evaluation of isolated regioisomers is essential to establish a clear structure-activity relationship.

For phenyl-triazole-carboxylate derivatives, the relative positions of the phenyl and carboxylate groups on the triazole ring are expected to influence their interaction with biological targets. The different spatial arrangement of these key functional groups in regioisomers would result in different binding modes and, consequently, different biological responses. While specific comparative studies on the regioisomers of ethyl 5-phenyl-2H-triazole-4-carboxylate were not found in the reviewed literature, the importance of regiochemistry in determining the biological activity of triazole derivatives is a well-established principle in medicinal chemistry.

The following table illustrates the potential for different biological profiles based on the regioisomeric placement of the phenyl and ethyl carboxylate groups on the triazole ring.

| Regioisomer | Substitution Pattern | Potential Biological Profile Implications |

| Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | Phenyl at N1, Carboxylate at C4 | The phenyl group is directly attached to a nitrogen, which may influence its electronic contribution to the ring and its steric hindrance. |

| Ethyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate | Phenyl at C4, Carboxylate at C5 | The proximity of the phenyl and carboxylate groups could lead to intramolecular interactions or specific binding patterns. |

| Ethyl 5-phenyl-2H-1,2,3-triazole-4-carboxylate | Phenyl at C5, Carboxylate at C4 | This specific arrangement will have a unique electronic and steric profile, leading to a distinct biological activity. |

Future Research Directions and Advanced Methodologies in Ethyl 5 Phenyl 2h Triazole 4 Carboxylate Research

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of triazole derivatives is evolving to align with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign solvents. nih.govresearchgate.net Future research on ethyl 5-phenyl-2H-triazole-4-carboxylate will likely prioritize the development of synthetic protocols that are not only efficient but also sustainable.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rsc.org For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has been achieved with impressive yields of up to 96% in as little as 30 minutes under microwave irradiation, a significant improvement over the 27 hours required for conventional heating. rsc.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to shorter synthesis times and improved yields in a green and efficient manner. nih.gov One-pot methods assisted by ultrasound have been successfully developed for synthesizing 1,2,4-triazole derivatives. mdpi.com

Green Solvents: There is a significant move away from hazardous organic solvents towards greener alternatives like water, glycerol, and deep eutectic solvents. consensus.app Water, in particular, has been used successfully in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the recycling of both the catalyst and the solvent. consensus.app

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, are highly efficient. They simplify procedures, reduce waste, and save time and resources, making them ideal for sustainable industrial production. google.com The synthesis of 1,2,3-triazoles has been effectively achieved through one-pot, three-component reactions in green solvents like glycerol. consensus.app

Catalyst Innovation: Research into novel catalytic systems, such as copper nanoparticles and nanoreactors, aims to enhance reaction efficiency and facilitate catalyst recycling. consensus.app For example, a novel nanoreactor has been used for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water, demonstrating high catalytic performance and excellent reusability. consensus.app

These sustainable approaches promise to make the synthesis of ethyl 5-phenyl-2H-triazole-4-carboxylate and its analogs more economical and environmentally friendly. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid and effective prediction of molecular bioactivity. researchgate.netspringernature.com These computational tools can analyze the relationship between a compound's structure and its activity, providing valuable insights for designing new molecules with desired properties. researchgate.netyoutube.com

Future research on ethyl 5-phenyl-2H-triazole-4-carboxylate will increasingly leverage AI and ML for:

Predictive Modeling: ML models, such as artificial neural networks and support vector machines, can be trained on datasets of known triazole derivatives to predict the biological activity of new, unsynthesized compounds. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of candidates with the highest probability of success. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net By applying ML algorithms to QSAR, researchers can identify key structural features of the ethyl 5-phenyl-2H-triazole-4-carboxylate scaffold that are crucial for its activity, guiding the design of more potent analogs.

Virtual Screening: AI-driven virtual screening can rapidly evaluate large libraries of virtual compounds to identify those most likely to interact with a specific biological target. springernature.com This accelerates the initial stages of drug discovery by focusing experimental efforts on the most promising candidates.

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This early-stage assessment helps to eliminate candidates with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

By integrating these in silico techniques, the design-make-test-analyze cycle can be significantly accelerated, leading to the more efficient discovery of novel triazole derivatives with optimized properties. springernature.com

| Machine Learning Methodologies in Compound Research | Application | Potential Benefit for Triazole Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. researchgate.net | Rapidly screen virtual libraries of ethyl 5-phenyl-2H-triazole-4-carboxylate analogs to identify promising candidates for synthesis. |

| Support Vector Machines (SVM) | Classifies compounds as active or inactive. researchgate.net | Prioritize synthetic efforts on compounds predicted to have higher biological efficacy. |

| Artificial Neural Networks (ANN) | Models complex, non-linear relationships between structure and activity. researchgate.net | Design novel triazole derivatives with enhanced target specificity and reduced off-target effects. |

| Molecular Docking | Simulates the interaction between a ligand and a protein target. mdpi.comnih.gov | Elucidate the binding mode of ethyl 5-phenyl-2H-triazole-4-carboxylate with biological targets, guiding lead optimization. |

Exploration of Supramolecular Chemistry and Material Science Applications for Triazole Carboxylate Systems

The unique structure of the triazole ring, with its multiple nitrogen atoms, makes it an excellent building block for constructing complex supramolecular assemblies and advanced materials. researchgate.net The triazole moiety can participate in a variety of non-covalent interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking. researchgate.netnih.gov These interactions are fundamental to the field of supramolecular chemistry, which focuses on "chemistry beyond the molecule." nih.gov

Future research directions for triazole carboxylate systems like ethyl 5-phenyl-2H-triazole-4-carboxylate include:

Metal-Organic Frameworks (MOFs): Triazole-based ligands are increasingly used to create MOFs, which are highly porous materials with large surface areas. omicsonline.orgresearchgate.net These materials have applications in gas storage, separation, and catalysis. omicsonline.org The nitrogen-rich triazole groups can act as Lewis base sites, enhancing the catalytic activity of the MOF. omicsonline.org

Chemosensors: The ability of the triazole ring to coordinate with metal ions can be exploited to develop chemosensors for detecting specific cations or anions. researchgate.netacs.org Triazole-based MOFs have been developed as luminescent probes for the selective detection of cerium(III) ions. acs.org

Conductive Materials: Certain triazole-based MOFs have shown electrical conductivity. rsc.org A cobalt-triazole MOF has been synthesized that exhibits a low overpotential for the oxygen evolution reaction (OER), highlighting its potential as an electrocatalyst in energy applications. rsc.org

Photoactive Materials: The unique molecular orbital distributions of N-aryl triazoles make them suitable for use as photoactive linkers in the preparation of MOFs that can absorb solar light, with potential applications in photocatalysis. google.com

The combination of the triazole core with a carboxylate group in ethyl 5-phenyl-2H-triazole-4-carboxylate provides multiple coordination points, making it a particularly interesting candidate for the design of novel functional materials.

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of reaction mechanisms and molecular interactions is crucial for the rational design of new synthetic routes and more effective molecules. Advanced computational and experimental techniques are being employed to study triazole systems at the molecular level.

Key areas for future mechanistic investigation include:

Computational Chemistry: Quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure of molecules and modeling reaction pathways. nih.govtandfonline.com DFT calculations can be used to investigate the structural and electronic aspects of triazole complexes with transition metals and to study the mechanisms of cycloaddition reactions that form the triazole ring. nih.gov

Reaction Kinetics: Detailed kinetic studies can elucidate the step-by-step process of triazole formation and reactivity. tandfonline.com This knowledge is essential for optimizing reaction conditions to improve yields and selectivity.

Spectroscopic Analysis: Advanced spectroscopic techniques can help identify transient intermediates in chemical reactions, providing direct evidence for proposed mechanisms. acs.org X-ray crystallography and NMR spectroscopy have been used to confirm the involvement of specific intermediates in the synthesis of multisubstituted 1,2,3-triazoles. acs.org

Mechanism of Action: For biologically active triazole derivatives, understanding their mechanism of action at a molecular level is a primary goal. This involves identifying the specific enzymes or receptors they interact with and characterizing the nature of these interactions. nih.govresearchgate.net For example, while the primary mechanism of antifungal triazoles is the inhibition of ergosterol (B1671047) biosynthesis, a secondary mechanism involving the induction of negative feedback on the HMG-CoA reductase enzyme has been discovered. nih.gov

These advanced studies will provide a more complete picture of the chemical and biological behavior of ethyl 5-phenyl-2H-triazole-4-carboxylate, enabling more precise and effective molecular engineering.

Collaborative and Interdisciplinary Research Approaches

The complexity and multifaceted potential of triazole chemistry necessitate a move towards more collaborative and interdisciplinary research. The challenges and opportunities in developing compounds like ethyl 5-phenyl-2H-triazole-4-carboxylate for advanced applications cannot be addressed by a single discipline alone.

Future progress will depend on synergistic collaborations between:

Synthetic Organic Chemists: To develop novel, efficient, and sustainable methods for synthesizing the target compound and its derivatives. acs.org

Computational Chemists: To perform in silico design, predict properties, and elucidate reaction mechanisms. nih.gov

Biologists and Pharmacologists: To evaluate the biological activity of new compounds, determine their mechanisms of action, and assess their therapeutic potential. mdpi.com

Material Scientists: To explore the use of triazole carboxylates as building blocks for new functional materials like MOFs and sensors. researchgate.net

Chemical Engineers: To scale up promising synthetic routes for industrial production in a safe and economical manner.

By fostering an environment of open communication and data sharing, these interdisciplinary teams can accelerate the translation of fundamental research into practical applications, from new medicines to advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.